![molecular formula C12H12Cl2N6O B8731231 Ethanol,2-[[2-amino-6-chloro-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinyl]amino]- CAS No. 2846-78-8](/img/structure/B8731231.png)
Ethanol,2-[[2-amino-6-chloro-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol,2-[[2-amino-6-chloro-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinyl]amino]- is a complex organic compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol,2-[[2-amino-6-chloro-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinyl]amino]- typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:
Formation of the Pyrimidine Core: This is achieved through the condensation of appropriate precursors such as chloroacetaldehyde and guanidine derivatives under acidic or basic conditions.
Introduction of the Diazenyl Group: The diazenyl group is introduced via a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with the pyrimidine core.
Amination and Chlorination: The amino and chloro groups are introduced through nucleophilic substitution reactions, using reagents such as ammonia or amines and chlorinating agents like thionyl chloride.
Final Coupling with Ethanolamine: The final step involves coupling the intermediate with ethanolamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol,2-[[2-amino-6-chloro-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Amines and reduced diazenyl derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethanol,2-[[2-amino-6-chloro-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinyl]amino]- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethanol,2-[[2-amino-6-chloro-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanol,2-[[2-amino-6-chloro-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinyl]amino]-
- 2-((5-Chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzenesulfonamide
- 2-({5-Chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)ethanol
Uniqueness
Ethanol,2-[[2-amino-6-chloro-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinyl]amino]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
2846-78-8 |
|---|---|
Fórmula molecular |
C12H12Cl2N6O |
Peso molecular |
327.17 g/mol |
Nombre IUPAC |
2-[[2-amino-6-chloro-5-[(4-chlorophenyl)diazenyl]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C12H12Cl2N6O/c13-7-1-3-8(4-2-7)19-20-9-10(14)17-12(15)18-11(9)16-5-6-21/h1-4,21H,5-6H2,(H3,15,16,17,18) |
Clave InChI |
BCIQIIHTZDKMTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=C(N=C(N=C2Cl)N)NCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


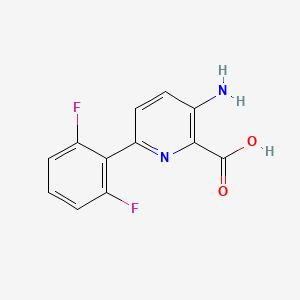
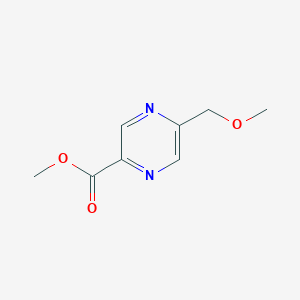
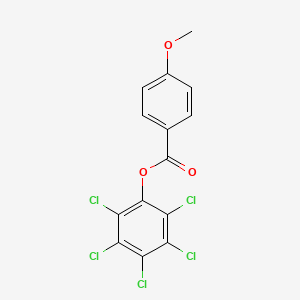
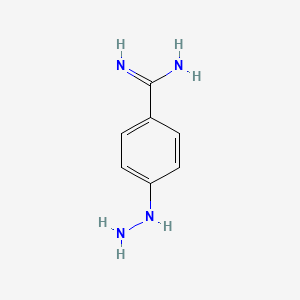

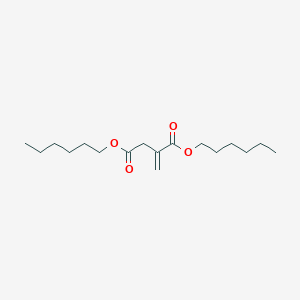
![Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B8731195.png)
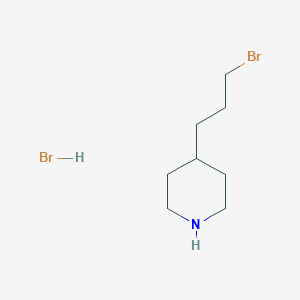
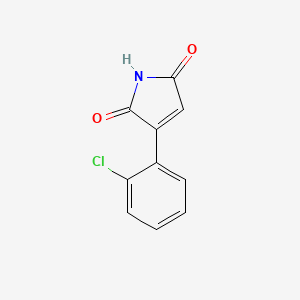
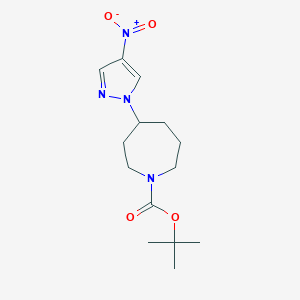
![6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-B][1,5]benzodiazepin-5-one](/img/structure/B8731232.png)
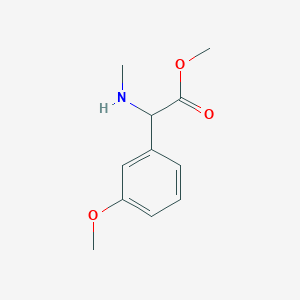
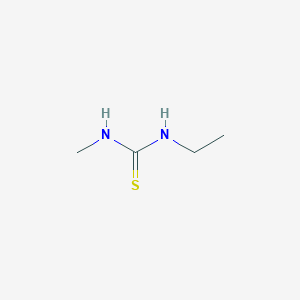
![3,4,6,7,8,9-Hexahydro-6,9-methanopyrazino[1,2-a]indol-1(2H)-one](/img/structure/B8731264.png)
